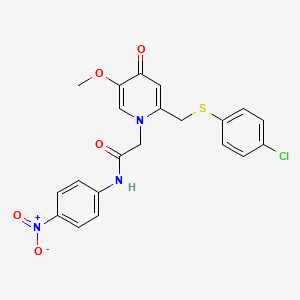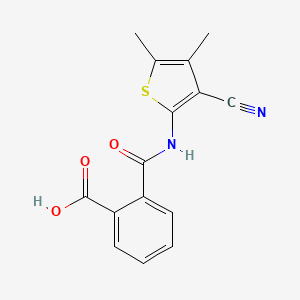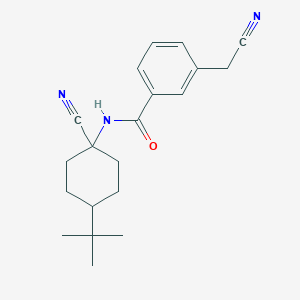![molecular formula C14H11ClN2 B2983005 1-[(3-Chlorophenyl)methyl]benzimidazole CAS No. 838880-77-6](/img/structure/B2983005.png)
1-[(3-Chlorophenyl)methyl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chlorophenyl)methyl]benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CMI, and it is a benzimidazole derivative that has a chlorine atom attached to the phenyl ring. The compound has attracted the attention of researchers due to its unique chemical properties and potential applications in a variety of fields.
Applications De Recherche Scientifique
Medicinal Chemistry Antimicrobial Activity
Benzimidazole derivatives, including those with a chlorophenylmethyl group, are known for their antimicrobial properties. They have been studied for their effectiveness against various microorganisms such as E. coli, B. subtilis, C. albicans, A. niger, and Aspergillus flavus . These compounds can serve as a valuable source of information for researchers looking to synthesize new molecules with potential therapeutic applications .
Materials Chemistry Optical Chemical Sensors
Benzimidazole scaffolds are utilized in materials chemistry, particularly as optical chemical sensors. These sensors have applications in medicine, environmental science, and chemical technology due to their ability to detect specific molecules or changes in the environment .
Corrosion Inhibition
Recent research has highlighted the role of benzimidazole compounds as corrosion inhibitors. Their structure and electrochemical properties make them suitable for protecting metals from corrosion, which is crucial in extending the lifespan of metal components in various industries .
Synthetic Chemistry Benzimidazole Synthesis
The synthesis of benzimidazole derivatives, including multisubstituted or fused tetracyclic benzimidazoles, is an important area of research in organic chemistry. These compounds are synthesized through oxidative C-N coupling reactions .
Cancer Research Cytotoxicity Studies
Benzimidazole compounds have been found to exhibit cytotoxicity against various cancer cell lines. Researchers have tested different benzimidazole derivatives to determine their effectiveness in inhibiting cancer cell growth .
Mécanisme D'action
Target of Action
The primary targets of 1-[(3-Chlorophenyl)methyl]benzimidazole are likely to be similar to those of other benzimidazole derivatives. Benzimidazoles are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .
Mode of Action
The mode of action of 1-[(3-Chlorophenyl)methyl]benzimidazole is likely to involve its interaction with its targets, leading to changes in the cell. For example, Mebendazole, a benzimidazole derivative, inhibits tubulin polymerization, resulting in the loss of cytoplasmic microtubules .
Biochemical Pathways
The biochemical pathways affected by 1-[(3-Chlorophenyl)methyl]benzimidazole are likely to involve the disruption of microtubule dynamics, affecting various cellular processes. This can lead to cell cycle arrest and ultimately cell death .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of 1-[(3-Chlorophenyl)methyl]benzimidazole’s action would likely involve the disruption of microtubule dynamics, leading to cell cycle arrest and cell death .
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYIRANSSQXDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-enamide](/img/structure/B2982922.png)



![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2982939.png)

![2-[(Cyclohexylcarbonyl)amino]benzoic acid](/img/structure/B2982943.png)
![1-(4-Tert-butylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2982945.png)